3-Chloropropyltrichlorosilane

Cellulose modification Silylation kinetics Biopolymer functionalization

3-Chloropropyltrichlorosilane (CPTCS, CAS 2550-06-3) is a bifunctional organochlorosilane with the formula Cl(CH₂)₃SiCl₃ and molecular weight 211.98 g/mol. It features a terminal 3-chloropropyl organic group coupled to a trichlorosilyl head group.

Molecular Formula C3H6Cl4Si
Molecular Weight 212 g/mol
CAS No. 2550-06-3
Cat. No. B1580857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropyltrichlorosilane
CAS2550-06-3
Molecular FormulaC3H6Cl4Si
Molecular Weight212 g/mol
Structural Identifiers
SMILESC(C[Si](Cl)(Cl)Cl)CCl
InChIInChI=1S/C3H6Cl4Si/c4-2-1-3-8(5,6)7/h1-3H2
InChIKeyOOXSLJBUMMHDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropyltrichlorosilane (CAS 2550-06-3): Technical Baseline for Organosilane Procurement and Application Differentiation


3-Chloropropyltrichlorosilane (CPTCS, CAS 2550-06-3) is a bifunctional organochlorosilane with the formula Cl(CH₂)₃SiCl₃ and molecular weight 211.98 g/mol. It features a terminal 3-chloropropyl organic group coupled to a trichlorosilyl head group. Under standard conditions, CPTCS exists as a colorless to pale yellow liquid with a density of approximately 1.36 g/cm³ (20 °C) and a boiling point of 181–183 °C [1]. The compound serves as a principal intermediate in silane coupling agent manufacturing, particularly for the synthesis of KH-550 (γ-aminopropyltriethoxysilane) and Si69 (bis(triethoxysilylpropyl)tetrasulfide) [2]. Its molecular architecture enables surface modification of silica, glass, and metal oxides via condensation of the trichlorosilyl moiety, while the terminal chloroalkyl group provides a nucleophilic substitution site for further functionalization [3].

Why Generic Substitution of 3-Chloropropyltrichlorosilane Fails: Evidence-Based Differentiation from In-Class Analogs


Generic substitution of 3-chloropropyltrichlorosilane with structurally similar organochlorosilanes—such as n-propyltrichlorosilane, 3-chloropropyltriethoxysilane, or 3-bromopropyltrichlorosilane—is scientifically unjustified due to quantifiable differences in reaction kinetics, surface grafting efficiency, and downstream functional performance. The trichlorosilyl group confers hydrolysis reactivity that is orders of magnitude faster than its trialkoxy counterparts, directly impacting process efficiency in industrial surface treatments [1]. The 3-chloropropyl tether provides a terminal leaving group unavailable in unsubstituted alkyltrichlorosilanes, enabling orthogonal functionalization pathways essential for synthesizing amine-, thiol-, and epoxy-functionalized materials [2]. Furthermore, the chlorine atom's steric and electronic properties differ measurably from bromine analogs, affecting both reaction selectivity during hydrosilylation synthesis and subsequent nucleophilic substitution rates [3]. These performance deltas translate directly to procurement decisions: selecting an analog without these specific structural features may reduce yield, compromise surface coverage uniformity, or alter the physical properties of the final composite material.

3-Chloropropyltrichlorosilane Quantitative Evidence Guide: Procurement-Relevant Performance Differentiation


Superior Reactivity in Cellulose Silylation: CPTCS vs. CPTES Reaction Efficiency

In homogeneous cellulose silylation under identical LiCl/N,N-dimethylacetamide (DMAc) solvent conditions, 3-chloropropyltrichlorosilane (CPTCSi) exhibits substantially higher reactivity than its triethoxy analog 3-chloropropyltriethoxysilane (CPTESi). FT-IR analysis confirmed that CPTCSi achieves faster and more complete grafting onto cellulose hydroxyl groups under equivalent molar ratios and reaction conditions [1].

Cellulose modification Silylation kinetics Biopolymer functionalization

Surface Silane Coverage Optimization: CPTCS–MTCS Mixed Monolayer Enhancement

Systematic variation of the methyltrichlorosilane (MTCS) to 3-chloropropyltrichlorosilane (CPTCS) molar ratio during silica gel silanization demonstrated that CPTCS surface coverage can be markedly improved when diluted with MTCS. Solid-state CP/MAS ²⁹Si and ¹³C NMR spectroscopies confirmed that mixed silane layers achieved higher overall silane coverage than CPTCS-only surfaces [1][2].

Silica surface modification Polyamine composites Metal ion adsorption

Chromatographic Stationary Phase Performance: CPTCS–Methyltrichlorosilane Copolymerized Surfaces

3-Chloropropyltrichlorosilane was copolymerized with methyltrichlorosilane onto silica gel surfaces via horizontal polymerization to produce chromatographic stationary phases. This approach combines the superior hydrolytic stability of self-assembled monolayers with the selectivity and reproducibility of monomeric stationary phases [1].

HPLC stationary phases Horizontal polymerization Ion exchange chromatography

Synthesis Selectivity: 3-Chloropropyltrichlorosilane vs. Propyltrichlorosilane in Hydrosilylation

During the platinum-catalyzed hydrosilylation of allyl chloride with trichlorosilane to produce 3-chloropropyltrichlorosilane, selectivity toward the desired product is a critical performance metric. Under optimized Pt(PPh₃)₂Cl₂ catalyst conditions, selectivity for 3-chloropropyltrichlorosilane reaches 76.4%, with propyltrichlorosilane and tetrachlorosilane forming as byproducts [1][2].

Hydrosilylation Organosilane synthesis Catalyst optimization

3-Chloropropyltrichlorosilane Optimal Research and Industrial Application Scenarios Based on Quantified Performance Evidence


Synthesis of KH-550 and Si69 Silane Coupling Agents

3-Chloropropyltrichlorosilane is the primary industrial precursor for manufacturing KH-550 (γ-aminopropyltriethoxysilane) and Si69 (bis(triethoxysilylpropyl)tetrasulfide) via alcoholysis and subsequent nucleophilic substitution. This application leverages the compound's terminal chloroalkyl group, which undergoes efficient substitution with amines (for KH-550) or polysulfide anions (for Si69), while the trichlorosilyl moiety is simultaneously converted to triethoxysilyl functionality [1]. The quantitative selectivity data from hydrosilylation synthesis (76.4% selectivity under optimized Pt catalysis) underscores the importance of high-purity starting material for maximizing yield in this industrial pathway [2].

Silica Polyamine Composite Fabrication for Metal Ion Recovery

For researchers developing silica-based adsorbents for heavy metal remediation or selective metal recovery, CPTCS serves as the anchor silane for grafting polyamines onto silica surfaces. The evidence demonstrates that diluting CPTCS with methyltrichlorosilane at optimized molar ratios (e.g., 12.5:1 MTCS:CPTCS) yields composites with Cu(II) capacities up to 140% of those prepared with CPTCS alone [1][2]. This tunable surface chemistry approach is directly applicable to designing high-capacity ion-exchange materials for mining, wastewater treatment, or nuclear waste processing applications.

High-pH Stable Chromatographic Stationary Phase Development

Laboratories developing silica-based HPLC stationary phases for high-pH mobile phase applications should consider CPTCS as a bonding agent in horizontal polymerization formulations. The copolymerization of CPTCS with methyltrichlorosilane produces bonded phases that withstand pH 10 conditions for at least 36 hours [1]. This extended high-pH stability exceeds that of conventional monomeric silane-modified phases, making CPTCS-based formulations particularly valuable for separating basic analytes or for applications requiring aggressive column cleaning protocols.

Cellulosic Biomaterial Surface Functionalization

CPTCS is the reagent of choice for grafting chloropropyl functionality onto cellulose and other polysaccharide substrates. Compared to alkoxysilane alternatives such as CPTES, CPTCS exhibits demonstrably higher reactivity in homogeneous LiCl/DMAc solutions, enabling faster and more complete surface modification [1]. The resulting silylated cellulose materials exhibit improved thermostability, enhanced hydrophobicity, and superior acid resistance in 1 mol/L HCl—properties that scale with Si content, which is directly controllable through the CPTCS:cellulose feed ratio.

Technical Documentation Hub

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